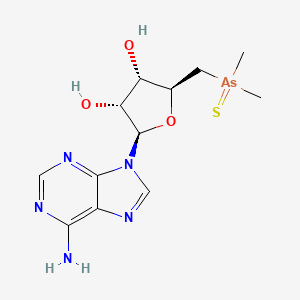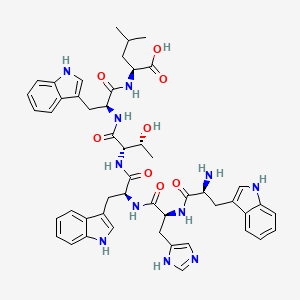
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- is a complex peptide composed of multiple amino acids, including L-Leucine, L-tryptophan, L-histidine, and L-threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as E. coli, through genetic engineering and fermentation processes .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions can modify disulfide bonds if present within the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Reagents such as NBS (N-bromosuccinimide) can be used for selective bromination of tryptophan residues.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, L-Leucine is known to activate the mTOR signaling pathway, which plays a crucial role in regulating cell growth and metabolism. L-tryptophan can influence neurotransmitter synthesis, impacting brain function and mood regulation .
Comparison with Similar Compounds
Similar Compounds
L-Leucine: An essential branched-chain amino acid involved in protein synthesis and metabolic regulation.
L-tryptophan: A precursor to serotonin and melatonin, influencing mood and sleep.
L-histidine: A precursor to histamine, involved in immune responses and gastric acid secretion.
L-threonine: An essential amino acid important for protein synthesis and immune function.
Uniqueness
L-Leucine, L-tryptophyl-L-histidyl-L-tryptophyl-L-threonyl-L-tryptophyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple signaling pathways and its role in various physiological processes make it a valuable compound for research and therapeutic development.
Properties
CAS No. |
873107-78-9 |
|---|---|
Molecular Formula |
C49H57N11O8 |
Molecular Weight |
928.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H57N11O8/c1-26(2)16-42(49(67)68)59-45(63)39(18-29-22-53-37-14-8-5-11-33(29)37)58-48(66)43(27(3)61)60-47(65)40(19-30-23-54-38-15-9-6-12-34(30)38)57-46(64)41(20-31-24-51-25-55-31)56-44(62)35(50)17-28-21-52-36-13-7-4-10-32(28)36/h4-15,21-27,35,39-43,52-54,61H,16-20,50H2,1-3H3,(H,51,55)(H,56,62)(H,57,64)(H,58,66)(H,59,63)(H,60,65)(H,67,68)/t27-,35+,39+,40+,41+,42+,43+/m1/s1 |
InChI Key |
RNAOVJJUBAZZQY-JRAPODCYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CNC7=CC=CC=C76)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



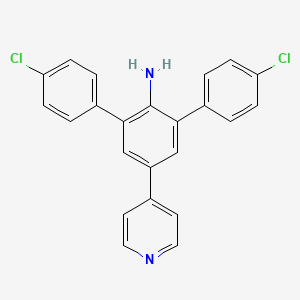

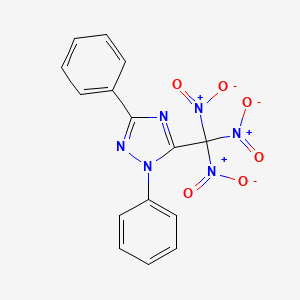
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
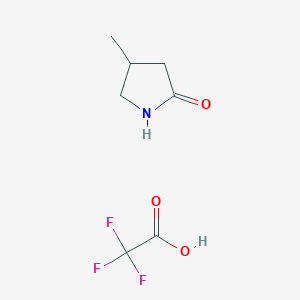
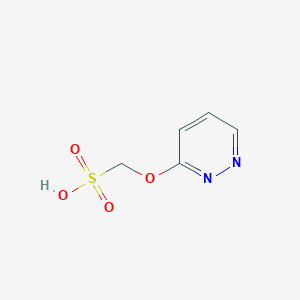
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
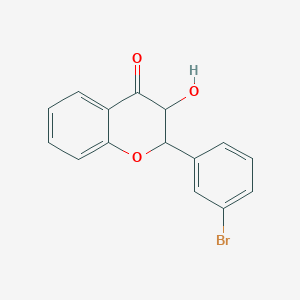
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
